Dibromobis(triphenylphosphine)cobalt
Description
Dibromobis(triphenylphosphine)cobalt, with the chemical formula CoBr₂(PPh₃)₂ and CAS number 14126-32-0, is a cobalt(II) complex featuring two bromide ligands and two triphenylphosphine (PPh₃) ligands in a tetrahedral geometry. This compound is notable for its role in catalysis and coordination chemistry, particularly in oxidation reactions and as a precursor for synthesizing cobalt-based nanomaterials . Its synthesis typically involves the reaction of cobalt(II) salts with triphenylphosphine in ethanol, followed by pyrolysis under inert conditions .
Properties
CAS No. |
14126-32-0 |
|---|---|
Molecular Formula |
C36H30Br2CoP2 |
Molecular Weight |
743.3 g/mol |
IUPAC Name |
dibromocobalt;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2BrH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 |
InChI Key |
SQDIBELOLPISAF-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Co+2].[Br-].[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Co](Br)Br |
Other CAS No. |
14126-32-0 172030-06-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromobis(triphenylphosphine)cobalt can be synthesized through the reaction of cobalt(II) bromide with triphenylphosphine. The typical procedure involves dissolving cobalt(II) bromide in a suitable solvent such as dichloromethane, followed by the addition of triphenylphosphine. The reaction mixture is then stirred at room temperature, leading to the formation of the desired complex .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and controlled environments ensures the consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Dibromobis(triphenylphosphine)cobalt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to lower oxidation state cobalt species.
Substitution: Ligand substitution reactions are common, where the triphenylphosphine ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand under mild heating.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(I) species .
Scientific Research Applications
Dibromobis(triphenylphosphine)cobalt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dibromobis(triphenylphosphine)cobalt exerts its effects involves the coordination of the cobalt center with various substrates. The triphenylphosphine ligands stabilize the cobalt center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the cobalt center facilitates the addition of hydrogen to unsaturated substrates .
Comparison with Similar Compounds
Comparison with Similar Cobalt Compounds
Structural Analogues with Modified Phosphine Ligands
Several cobalt complexes share structural similarities but differ in phosphine ligand substituents:
- Cobalt, dibromobis[tris(3-methylphenyl)phosphine]- (CAS 49651-10-7) : A single methyl group at the 3-position offers moderate steric effects, balancing reactivity and stability .
Table 1: Structural and Regulatory Comparison of Cobalt Complexes
Electronic and Magnetic Properties
Cobalt(II) complexes exhibit varying magnetic moments depending on the ligand environment. For example:
Comparison with Nickel Analogue: Dibromobis(triphenylphosphine)nickel(II)
The nickel analogue, NiBr₂(PPh₃)₂ (CAS 14126-37-5), shares a similar structure but differs in metal center and applications:
Table 2: Cobalt vs. Nickel Dibromobis(triphenylphosphine) Complexes
- Electronic Effects : Nickel(II) is a d⁸ metal, favoring square planar geometries in certain conditions, whereas cobalt(II) (d⁷) typically adopts tetrahedral or octahedral geometries.
- Catalytic Behavior : CoBr₂(PPh₃)₂ excels in oxidation catalysis (e.g., converting PPh₃ to PPh₃O with 95% yield ), while NiBr₂(PPh₃)₂ is preferred for Suzuki and Stille couplings .
Comparison with Other Metal-Phosphine Complexes
Copper and Zinc Complexes
- Dibromobis(triphenylphosphine oxide)copper(II) : Exhibits a distorted tetrahedral structure and lower Lewis acidity compared to cobalt analogues, limiting its use in redox catalysis .
- Dibromobis(triphenylphosphine oxide)zinc(II) : A diamagnetic complex with applications in materials science, contrasting with the paramagnetic cobalt system .
Environmental and Regulatory Considerations
All cobalt and nickel dibromobis(triphenylphosphine) complexes are restricted under industrial guidelines due to toxicity concerns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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